5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide
Description
The compound "5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide" is a sulfonamide derivative featuring a thiophene ring substituted with a chlorine atom at the 5-position and a sulfonamide group at the 2-position. The sulfonamide nitrogen is further linked to a 2-isobutyryl-substituted tetrahydroisoquinoline moiety.
Properties
IUPAC Name |
5-chloro-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S2/c1-11(2)17(21)20-8-7-12-3-4-14(9-13(12)10-20)19-25(22,23)16-6-5-15(18)24-16/h3-6,9,11,19H,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVNALMCJPBNKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the chloro substituent, and the coupling of the tetrahydroisoquinoline moiety. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Coupling Reactions: The coupling of the tetrahydroisoquinoline moiety can be achieved through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It could be investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: The compound may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and downstream signaling pathways.
Pathway Modulation: The compound could affect various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
- 5-Chloro-N-(2,3-dihydro-1H-inden-1-ylcarbamoyl)thiophene-2-sulfonamide (6c): Features a dihydroindenyl group instead of tetrahydroisoquinoline, reducing ring strain but lacking the tertiary amine functionality.
- 3-Chloro-N-phenyl-phthalimide : Contains a rigid phthalimide core with a chlorine substituent, commonly used in polymer synthesis due to its thermal stability.
Physicochemical Properties
Research Findings and Discussion
- Synthetic Challenges : The isobutyryl group in the target compound may complicate synthesis due to steric hindrance during acylation, compared to the simpler dihydroindenyl group in 6c.
- Crystallographic Analysis : Tools like SHELX and ORTEP (used in small-molecule crystallography) could resolve the target compound’s conformation, particularly the orientation of the isobutyryl group.
- Biological Relevance: The tetrahydroisoquinoline scaffold is associated with opioid receptor binding, while the sulfonamide group could modulate selectivity toward proteases or hydrolases.
Biological Activity
5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a synthetic compound with a complex structure that includes a chloro group, a sulfonamide moiety, and a tetrahydroisoquinoline derivative. This combination of functional groups suggests potential biological activity, particularly in the context of medicinal chemistry.
- Molecular Formula : C17H19ClN2O3S
- Molecular Weight : 398.9 g/mol
- CAS Number : 955648-83-6
Structural Characteristics
The compound's structure is characterized by:
- A chloro group which may enhance its reactivity.
- A sulfonamide group , known for its role in various pharmacological applications.
- A tetrahydroisoquinoline core , which is associated with diverse biological activities.
Anticancer Potential
Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The observed low IC50 values (below 100 μM) suggest significant potency in inhibiting cell proliferation. The mechanism of action may involve the modulation of specific molecular targets such as enzymes or receptors involved in cell growth and survival .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HCT-116 | <100 | |
| HeLa | <100 | |
| MCF-7 | <100 |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to interact with specific enzymes or receptors that regulate cellular processes. This interaction may lead to:
- Inhibition of key metabolic pathways.
- Modulation of signaling pathways associated with cancer cell survival and proliferation.
Comparative Analysis with Similar Compounds
When compared to other similar compounds, this compound stands out due to its unique combination of structural elements. Below is a comparison table highlighting some structural features and unique aspects of related compounds.
Table 2: Comparison of Structural Features
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Compound A | Contains a thiophene ring | Different heterocyclic structure |
| Compound B | Similar sulfonamide group but different alkyl chain | Variation in alkyl substituents |
| 5-chloro-N-(2-isobutyryl...) | Chloro group and tetrahydroisoquinoline core | Distinct biological properties |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of the biological activity of 5-chloro-N-(2-isobutyryl...) and its derivatives. These studies emphasize the importance of optimizing chemical structures to enhance efficacy while minimizing potential side effects.
Synthesis Methods
The synthesis typically involves multiple steps starting from readily available precursors. Key synthetic routes include:
- Formation of the tetrahydroisoquinoline core via the Pictet-Spengler reaction.
- Acylation using isobutyryl chloride.
- Coupling reactions to introduce the sulfonamide moiety.
These methods can be optimized for large-scale production while maintaining high yields and purity .
Q & A
Basic: What methodologies are recommended for optimizing the synthesis of 5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide?
Answer:
The synthesis of this compound typically involves multi-step reactions, starting with the formation of the tetrahydroisoquinoline core, followed by functionalization with the isobutyryl and sulfonamide groups. Key steps include:
- Stepwise Coupling : Use of coupling agents like EDC/HOBt for amide bond formation between the tetrahydroisoquinoline and thiophene-2-sulfonamide moieties.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) under inert atmosphere to enhance reaction efficiency .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to achieve >95% purity. HPLC monitoring is critical to track intermediates .
- Design of Experiments (DoE) : Statistical methods (e.g., factorial design) to minimize trials while optimizing variables like temperature, catalyst loading, and reaction time .
Basic: What analytical techniques are essential for structural characterization of this compound?
Answer:
A combination of spectroscopic and spectrometric methods ensures accurate structural confirmation:
- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H] peak matching theoretical molecular weight) .
- IR Spectroscopy : Detection of sulfonamide (-SONH-) stretches (~1350 cm) and carbonyl (C=O) bands (~1680 cm) .
- X-ray Crystallography (if crystals form): Resolves 3D conformation and hydrogen-bonding networks .
Basic: How should initial biological screening be designed for this compound?
Answer:
Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Cholinesterase (AChE/BChE) inhibition assays using Ellman’s method, with donepezil as a positive control .
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess safety margins .
Advanced: How can computational methods improve reaction design for synthesizing derivatives?
Answer:
Integrate computational tools to predict reaction pathways and optimize conditions:
- Quantum Chemical Calculations : Software like Gaussian for transition-state modeling and energy profiling .
- Molecular Dynamics (MD) : Simulate solvent effects and catalyst interactions to refine reaction parameters .
- Machine Learning (ML) : Train models on existing reaction datasets to predict yields and side products .
Advanced: What mechanistic approaches elucidate its enzyme inhibition activity?
Answer:
Combine biochemical and computational strategies:
- Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Molecular Docking : AutoDock Vina to model binding poses with AChE (PDB ID: 4EY7), focusing on sulfonamide interactions with catalytic triad .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters .
Advanced: How to resolve contradictions in bioactivity data across studies?
Answer:
Address variability via:
- Assay Standardization : Control pH, temperature, and co-solvents (e.g., DMSO concentration ≤1%) .
- Orthogonal Assays : Validate antimicrobial results with disk diffusion and time-kill kinetics .
- Metabolite Profiling : LC-MS to rule out degradation products influencing activity .
Advanced: How to establish structure-activity relationships (SAR) for derivatives?
Answer:
Systematic structural modifications followed by bioactivity testing:
- Substituent Variation : Replace isobutyryl with acetyl or benzoyl groups to assess steric/electronic effects .
- Ring Modifications : Synthesize tetrahydroquinoline or piperidine analogs to evaluate core flexibility .
- QSAR Modeling : Partial Least Squares (PLS) regression to correlate descriptors (logP, polar surface area) with activity .
Advanced: What strategies enhance pharmacokinetic profiling?
Answer:
Evaluate ADMET properties through:
- Solubility Studies : Shake-flask method in buffers (pH 1.2–7.4) to guide formulation .
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life .
- Plasma Protein Binding : Equilibrium dialysis to determine free fraction available for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
